molecular formula C11H14O4 B8390110 3-Hydroxy-3-(4-hydroxy-phenyl)-2-methyl-propionic acid methyl ester

3-Hydroxy-3-(4-hydroxy-phenyl)-2-methyl-propionic acid methyl ester

Cat. No.: B8390110
M. Wt: 210.23 g/mol
InChI Key: DOVVAZTVCUXSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3-(4-hydroxy-phenyl)-2-methyl-propionic acid methyl ester is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 3-hydroxy-3-(4-hydroxyphenyl)-2-methylpropanoate

InChI

InChI=1S/C11H14O4/c1-7(11(14)15-2)10(13)8-3-5-9(12)6-4-8/h3-7,10,12-13H,1-2H3

InChI Key

DOVVAZTVCUXSDA-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

10% Pd/C was added to a degassed solution of 3-(4-benzyloxy-phenyl)-3-hydroxy-2-methyl-propionic acid methyl ester (0.335 g, 1.1 mmol) in methanol (30 mL) and charged to 50 PSI hydrogen, then shaken for 2.5 h. The reaction was filtered to remove the catalyst and concentrated to give 3-hydroxy-3-(4-hydroxy-phenyl)-2-methyl-propionic acid methyl ester (0.242 g, 100%) as an oil. MS found: (M+H)+=211.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(4-benzyloxy-phenyl)-3-hydroxy-2-methyl-propionic acid methyl ester
Quantity
0.335 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.